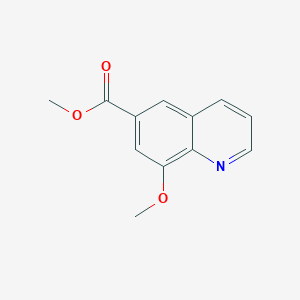

Methyl 8-methoxyquinoline-6-carboxylate

Descripción

Propiedades

Fórmula molecular |

C12H11NO3 |

|---|---|

Peso molecular |

217.22 g/mol |

Nombre IUPAC |

methyl 8-methoxyquinoline-6-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-15-10-7-9(12(14)16-2)6-8-4-3-5-13-11(8)10/h3-7H,1-2H3 |

Clave InChI |

DDHHGLBWPAHODR-UHFFFAOYSA-N |

SMILES canónico |

COC1=C2C(=CC(=C1)C(=O)OC)C=CC=N2 |

Origen del producto |

United States |

An In-Depth Technical Guide to Methyl 8-methoxyquinoline-6-carboxylate: Structure, Properties, Synthesis, and Applications

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of Methyl 8-methoxyquinoline-6-carboxylate, a key heterocyclic building block. We will delve into its core chemical structure, physicochemical and spectroscopic properties, plausible synthetic routes with detailed experimental protocols, and its strategic importance for researchers and professionals in drug development. This document is designed to serve as a practical and authoritative resource, bridging fundamental chemical data with field-proven insights into its application.

Molecular Structure and Identification

Methyl 8-methoxyquinoline-6-carboxylate is a substituted derivative of quinoline, featuring a methoxy group at the C8 position and a methyl ester at the C6 position. This specific arrangement of functional groups makes it a versatile intermediate for further chemical elaboration. The nitrogen atom in the quinoline ring system imparts basic properties and offers a site for potential coordination with metal ions, a characteristic feature of many quinoline-based therapeutic agents.[3][4]

Table 1: Chemical Identifiers for Methyl 8-methoxyquinoline-6-carboxylate

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | Methyl 8-methoxyquinoline-6-carboxylate | N/A |

| CAS Number | 1417737-59-7 | [5] |

| Molecular Formula | C₁₂H₁₁NO₃ | [5] |

| Molecular Weight | 217.22 g/mol | [5] |

| SMILES | O=C(C1=CC(OC)=C2N=CC=CC2=C1)OC |[5] |

Caption: Chemical structure of Methyl 8-methoxyquinoline-6-carboxylate.

Physicochemical and Spectroscopic Characterization

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Likely an off-white to yellow or brown solid | Based on analogs like Methyl 4-chloro-7-methoxyquinoline-6-carboxylate[6] and 8-Amino-6-methoxyquinoline[7]. |

| Storage | Store at 2-8°C, protect from light | Recommended for similar quinoline intermediates to ensure stability.[8] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General property for similar aromatic esters. |

Spectroscopic analysis provides the definitive structural confirmation. The following table outlines the expected spectral characteristics.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Bands | Rationale and Notes |

|---|---|---|

| ¹H NMR | δ ~8.9-9.1 (1H, m), ~8.0-8.5 (2H, m), ~7.4-7.8 (2H, m), ~4.0 (3H, s, -OCH₃), ~3.9 (3H, s, -COOCH₃) | Protons on the quinoline ring will appear in the aromatic region (δ 7.4-9.1 ppm). The two methoxy groups will appear as sharp singlets further upfield. Predictions are based on general quinoline spectra and data for related structures.[8][9] |

| ¹³C NMR | δ ~166 (C=O), ~158 (C-O), ~110-150 (Aromatic C), ~56 (-OCH₃), ~53 (-COOCH₃) | The ester carbonyl carbon is the most downfield signal. Aromatic carbons span a wide range. The two methoxy carbons will be upfield.[9] |

| IR (cm⁻¹) | ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1720 (C=O Ester), ~1600, 1500 (C=C Aromatic), ~1250 (C-O Ether) | The key diagnostic peaks are the strong ester carbonyl stretch around 1720 cm⁻¹ and the C-O ether stretch.[10][11][12] |

| Mass Spec (ESI-MS) | m/z 218.0761 [M+H]⁺ | Calculated for C₁₂H₁₁NO₃ + H⁺. ESI is a soft ionization technique ideal for such molecules.[10][13] |

Synthesis and Mechanistic Rationale

The synthesis of Methyl 8-methoxyquinoline-6-carboxylate can be approached through a multi-step sequence starting from readily available precursors. The classic Skraup synthesis provides a robust method for constructing the core quinoline ring system, followed by functional group interconversions to achieve the target molecule.[14][15]

Proposed Synthetic Workflow

The proposed pathway leverages established, high-yielding reactions common in heterocyclic chemistry. The logic is to first build the substituted quinoline core and then perform standard transformations to install the required ester functionality.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline

-

Protocol: This procedure is adapted from the well-established Skraup synthesis of quinolines.[14]

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, create a slurry of 3-nitro-4-aminoanisole (1.0 mole), arsenic oxide (0.5 moles), and glycerol (2.5 moles).

-

With vigorous stirring, slowly add concentrated sulfuric acid (1.2 moles) via the dropping funnel. The temperature will rise spontaneously; maintain it below 80°C with external cooling if necessary.

-

After the initial exotherm subsides, carefully heat the mixture to 115-120°C and maintain for 3-4 hours. The reaction is exothermic and requires careful monitoring.

-

Cool the reaction mixture below 100°C and cautiously dilute with water.

-

Pour the diluted mixture into a large beaker containing ice and concentrated ammonium hydroxide to neutralize the acid, precipitating the crude product.

-

Filter the solid, wash thoroughly with water, and purify by recrystallization from chloroform or ethanol.[14]

-

-

Expertise & Rationale: The Skraup reaction is a powerful but potentially hazardous cyclization. Arsenic oxide serves as the oxidizing agent to dehydrogenate the dihydroquinoline intermediate. The reaction is notoriously exothermic, and precise temperature control is paramount to prevent uncontrolled decomposition and charring, which would drastically lower the yield.[15]

Step 2: Synthesis of 8-Amino-6-methoxyquinoline

-

Protocol:

-

Suspend the crude 6-methoxy-8-nitroquinoline (1.0 mole) in a mixture of ethanol and water.

-

Add iron powder (3.0 moles) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for 2-3 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, filter the hot solution through celite to remove the iron salts.

-

Neutralize the filtrate with sodium carbonate solution and extract the product with dichloromethane or ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 8-amino-6-methoxyquinoline, often as a brown solid.[7][16]

-

-

Expertise & Rationale: Reduction of an aromatic nitro group is efficiently achieved with reducing metals in acidic media. Iron is a cost-effective and effective choice. The catalytic acid helps to activate the iron surface and facilitates the reduction process. This method is generally preferred in laboratory settings over catalytic hydrogenation for its simplicity and tolerance of other functional groups.

Step 3 & 4: Conversion to 8-Methoxyquinoline-6-carboxylic acid

-

Protocol: This two-step process involves a Sandmeyer reaction followed by nitrile hydrolysis.

-

Diazotization: Dissolve 8-amino-6-methoxyquinoline (1.0 mole) in cold aqueous HCl (~5°C). Add a solution of sodium nitrite (1.1 moles) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 moles) in aqueous sodium or potassium cyanide. Slowly add the cold diazonium salt solution to the cyanide solution. An effervescence will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour to ensure complete reaction.

-

Hydrolysis: Without isolating the intermediate nitrile, carefully acidify the reaction mixture with concentrated sulfuric acid and heat to reflux for several hours until TLC indicates the disappearance of the nitrile and formation of the carboxylic acid.[17]

-

Cool the mixture and collect the precipitated 8-methoxyquinoline-6-carboxylic acid by filtration.

-

-

Expertise & Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amine to a variety of functional groups via a diazonium salt intermediate. The use of CuCN is standard for introducing the nitrile group. The subsequent acid-catalyzed hydrolysis of the nitrile is a robust method to obtain the carboxylic acid. Performing the hydrolysis in the same pot after the Sandmeyer reaction can improve overall efficiency by avoiding a purification step of the intermediate nitrile.

Step 5: Synthesis of Methyl 8-methoxyquinoline-6-carboxylate

-

Protocol: This is a standard Fischer esterification.

-

Suspend 8-methoxyquinoline-6-carboxylic acid (1.0 mole) in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the volume of methanol).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

-

-

Expertise & Rationale: Fischer esterification is a simple, acid-catalyzed equilibrium process. Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate. Sulfuric acid is a common and effective catalyst for this transformation. The workup is designed to remove the acid catalyst and any unreacted starting material.

Applications in Research and Drug Development

While Methyl 8-methoxyquinoline-6-carboxylate may not be an end-product therapeutic itself, its value lies in its role as a sophisticated chemical intermediate. The quinoline nucleus is a key feature in numerous pharmaceuticals, and the functional groups on this specific molecule provide handles for creating diverse chemical libraries.

-

Scaffold for Medicinal Chemistry: 8-Hydroxyquinoline derivatives (structurally related to the 8-methoxy series) are known for their potent biological activities, including anticancer, antibacterial, antifungal, anti-HIV, and neuroprotective effects.[1][3][4] These activities are often attributed to their ability to chelate essential metal ions, thereby disrupting pathological processes like oxidative stress in neurodegenerative diseases or enzymatic functions in microbes.[18]

-

Intermediate for Novel Compound Synthesis: The methyl ester group can be easily hydrolyzed back to the carboxylic acid, which can then be converted into a wide range of amides by coupling with various amines.[19] This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a new chemical series.

-

Building Block for Target Analogs: The 8-amino-6-methoxyquinoline substructure is a critical component of the antimalarial drug primaquine.[16] This highlights the pharmacological relevance of this substitution pattern on the quinoline ring. Methyl 8-methoxyquinoline-6-carboxylate can serve as a starting point for synthesizing novel analogs of known drugs, potentially leading to improved efficacy, selectivity, or pharmacokinetic properties.

Conclusion

Methyl 8-methoxyquinoline-6-carboxylate is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure combines the pharmacologically relevant quinoline core with versatile functional groups amenable to further modification. The synthetic pathways to access this molecule are based on robust and well-understood organic reactions. For researchers in drug discovery, this compound represents a valuable starting point for the development of novel therapeutics targeting a wide range of diseases.

References

-

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3. PubChem.[Link]

-

Methyl quinoline-6-carboxylate | C11H9NO2. PubChem.[Link]

-

Synthesis and Characterization of a Novel Celastrol-Primaquine Conjugate. MDPI.[Link]

-

8-methoxyquinoline-6-carboxylic acid — Chemical Substance Information. NextSDS.[Link]

-

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | 205448-66-4. Pharmaffiliates.[Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.[Link]

-

6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.[Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry.[Link]

- Method for synthetizing 6-methoxyquinoline.

-

methyl 8-methoxyquinoline-4-carboxylate — Chemical Substance Information. NextSDS.[Link]

-

8-Methoxyquinoline | C10H9NO. PubChem.[Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.[Link]

-

Quinoline, 6-methoxy-8-nitro-. NIST WebBook.[Link]

-

Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed.[Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.[Link]

-

Methyl 8-Methoxyquinoline-2-carboxylate — Chemical Substance Information. NextSDS.[Link]

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.[Link]

-

An in silico infrared spectral library of molecular ions for metabolite identification. ChemRxiv.[Link]

-

6-Methoxy-8-quinolinamine | C10H10N2O. PubChem.[Link]

-

8-Hydroxyquinolines in medicinal chemistry: A structural perspective. PubMed.[Link]

Sources

- 1. rroij.com [rroij.com]

- 2. mdpi.com [mdpi.com]

- 3. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1417737-59-7|Methyl 8-methoxyquinoline-6-carboxylate|BLD Pharm [bldpharm.com]

- 6. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | 205448-66-4 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]

- 9. 8-Methoxyisoquinoline-5-carboxylic acid | 1516652-25-7 | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline, 6-methoxy-8-nitro- [webbook.nist.gov]

- 13. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. Sapphire Bioscience [sapphirebioscience.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 8-methoxyquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The precise characterization of substituted quinolines is therefore of paramount importance in drug discovery and development. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 8-methoxyquinoline-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. As a Senior Application Scientist, this document is crafted to not only present the spectral data but to also provide the underlying scientific reasoning for the observed chemical shifts and coupling patterns, empowering researchers to confidently interpret their own analytical data.

Molecular Structure and the Importance of NMR Characterization

Methyl 8-methoxyquinoline-6-carboxylate possesses a disubstituted quinoline core. The electron-donating methoxy group at the C8 position and the electron-withdrawing methyl carboxylate group at the C6 position create a unique electronic environment that significantly influences the chemical shifts of the aromatic protons and carbons. NMR spectroscopy is an indispensable tool for the unambiguous confirmation of this substitution pattern.[1] Through the careful analysis of chemical shifts (δ), coupling constants (J), and signal integrations, we can precisely map the molecular structure.

Molecular Structure:

Caption: Molecular structure of Methyl 8-methoxyquinoline-6-carboxylate.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted quinolines. The choices made in this protocol are designed to ensure accurate and reproducible results.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of Methyl 8-methoxyquinoline-6-carboxylate. The concentration can influence chemical shifts due to intermolecular interactions, so consistency is key.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. The choice of solvent can significantly impact chemical shifts.[2] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup (Example for a 500 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp peaks and resolving fine coupling patterns.[2]

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse program (e.g., 'zg30').

-

Set the number of scans (NS) to a minimum of 16 to achieve a good signal-to-noise ratio.

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative number of protons.[1]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons.[2]

-

Analysis of ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum of a substituted quinoline typically appears between δ 6.5 and 9.0 ppm.[1] The electron-withdrawing nature of the nitrogen atom deshields the protons in the pyridine ring (H2, H3, H4), causing them to resonate at a lower field compared to the protons on the benzene ring (H5, H7).

Predicted ¹H NMR Data for Methyl 8-methoxyquinoline-6-carboxylate (in CDCl₃, 500 MHz):

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration | Assignment |

| 1 | 8.90 | dd | J = 4.2, 1.7 | 1H | H2 |

| 2 | 8.15 | dd | J = 8.4, 1.7 | 1H | H4 |

| 3 | 7.95 | d | J = 1.5 | 1H | H5 |

| 4 | 7.60 | d | J = 1.5 | 1H | H7 |

| 5 | 7.40 | dd | J = 8.4, 4.2 | 1H | H3 |

| 6 | 4.00 | s | - | 3H | 8-OCH₃ |

| 7 | 3.95 | s | - | 3H | 6-COOCH₃ |

Interpretation of the Predicted ¹H Spectrum:

-

H2 and H4: These protons are on the pyridine ring and are deshielded by the nitrogen atom. H2 is a doublet of doublets due to coupling with H3 and a four-bond coupling with H4. H4 is a doublet of doublets due to coupling with H3 and H2.

-

H3: This proton is coupled to both H2 and H4, resulting in a doublet of doublets.

-

H5 and H7: These protons are on the benzene ring. They are expected to be doublets with a small meta-coupling constant. The electron-withdrawing carboxylate group at C6 will deshield the adjacent H5 and H7 protons.

-

8-OCH₃ and 6-COOCH₃: The methoxy protons appear as sharp singlets in the upfield region, typically around 3.9-4.0 ppm.[1]

Analysis of ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Predicted ¹³C NMR Data for Methyl 8-methoxyquinoline-6-carboxylate (in CDCl₃, 125 MHz):

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | 166.0 | C=O |

| 2 | 155.0 | C8 |

| 3 | 150.0 | C2 |

| 4 | 148.0 | C8a |

| 5 | 136.0 | C4 |

| 6 | 130.0 | C4a |

| 7 | 128.0 | C6 |

| 8 | 122.0 | C3 |

| 9 | 121.0 | C5 |

| 10 | 110.0 | C7 |

| 11 | 56.0 | 8-OCH₃ |

| 12 | 52.5 | 6-COOCH₃ |

Interpretation of the Predicted ¹³C Spectrum:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~166.0 ppm).

-

Aromatic Carbons: The aromatic carbons resonate in the range of 110-155 ppm. The carbons attached to the electronegative nitrogen (C2, C8a) and oxygen (C8) are shifted downfield. The presence of the electron-withdrawing carboxylate group influences the chemical shifts of the carbons in the benzene ring.

-

Methoxy Carbons: The carbons of the two methoxy groups appear in the upfield region of the spectrum (50-60 ppm).

Troubleshooting and Advanced NMR Techniques

In practice, spectral interpretation can be complicated by signal overlap, especially in the aromatic region of the ¹H NMR spectrum.[2]

Logical Workflow for Spectral Assignment:

Caption: A logical workflow for the unambiguous assignment of NMR spectra.

If signal overlap occurs, several strategies can be employed:

-

Changing the Solvent: Switching to a different deuterated solvent, such as benzene-d₆, can induce different chemical shifts and resolve overlapping signals.[2]

-

2D NMR Spectroscopy: As outlined in the workflow, 2D NMR techniques are powerful tools for resolving ambiguities.[2]

-

COSY experiments will reveal the coupling network between H2, H3, and H4, and the meta-coupling between H5 and H7.

-

HSQC will definitively link each proton to its directly attached carbon.

-

HMBC is crucial for assigning the quaternary carbons (C4a, C6, C8, C8a) by observing long-range correlations. For instance, the protons of the 8-methoxy group should show a correlation to the C8 carbon.

-

Conclusion

This technical guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of Methyl 8-methoxyquinoline-6-carboxylate. By combining the foundational principles of NMR with a systematic approach to data acquisition and analysis, researchers can confidently elucidate the structure of this and other related quinoline derivatives. The predictive data and interpretation strategies outlined herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

- Application Note: 1H NMR Characterization of Substituted Quinolines - Benchchem.

- Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines - Benchchem.

- Supporting Information - Wiley-VCH.

- Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.

Sources

Methyl 8-methoxyquinoline-6-carboxylate CAS number and molecular weight

An In-depth Technical Guide to Methyl 8-methoxyquinoline-6-carboxylate

Introduction

Methyl 8-methoxyquinoline-6-carboxylate is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in numerous natural and synthetic bioactive molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, antimalarial, and anti-inflammatory properties. The specific substitutions of a methoxy group at the 8-position and a methyl carboxylate at the 6-position of the quinoline ring system can modulate the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications, in turn, can influence its biological activity and potential as a scaffold in drug discovery or as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the fundamental physicochemical properties, a hypothetical synthesis protocol, and analytical characterization of Methyl 8-methoxyquinoline-6-carboxylate.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems.

| Property | Value | Source |

| CAS Number | 1417737-59-7 | [1] |

| Molecular Formula | C12H11NO3 | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| SMILES Code | O=C(C1=CC(OC)=C2N=CC=CC2=C1)OC | [1] |

Hypothetical Synthesis Workflow

The following section outlines a plausible synthetic route for Methyl 8-methoxyquinoline-6-carboxylate, based on established quinoline synthesis methodologies. This serves as an illustrative example for researchers.

Caption: A potential two-step synthesis workflow for Methyl 8-methoxyquinoline-6-carboxylate.

Experimental Protocol

Step 1: Esterification of 4-Amino-3-methoxybenzoic acid

-

Reaction Setup: To a solution of 4-amino-3-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Skraup Synthesis of the Quinoline Ring

-

Reaction Mixture: To a mixture of methyl 4-amino-3-methoxybenzoate, glycerol, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), slowly add concentrated sulfuric acid while cooling in an ice bath.

-

Heating: Heat the reaction mixture cautiously. The reaction is typically exothermic.

-

Isolation: After the reaction is complete, pour the mixture onto ice and neutralize with an appropriate base, such as sodium hydroxide.

-

Purification: The precipitated crude product can be collected by filtration and purified by recrystallization or column chromatography to yield Methyl 8-methoxyquinoline-6-carboxylate.

Analytical Characterization

The identity and purity of the synthesized Methyl 8-methoxyquinoline-6-carboxylate would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure, confirming the presence and connectivity of all protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the final compound.

Applications in Research and Drug Development

Substituted quinolines are a cornerstone in the development of new therapeutic agents. Methyl 8-methoxyquinoline-6-carboxylate can serve as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The methoxy and methyl carboxylate groups offer sites for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Potential areas of investigation could include its use as a scaffold for anticancer agents, anti-infective drugs, or as a ligand for specific biological targets.

Conclusion

This technical guide provides essential information on Methyl 8-methoxyquinoline-6-carboxylate, including its CAS number and molecular weight. While the presented synthesis and analytical data are based on established chemical principles for similar compounds, they offer a solid foundation for researchers and drug development professionals interested in this and related quinoline derivatives. The versatility of the quinoline scaffold, coupled with the potential for diverse functionalization, positions Methyl 8-methoxyquinoline-6-carboxylate as a compound of interest for future scientific exploration.

References

Sources

Mechanism of action for Methyl 8-methoxyquinoline-6-carboxylate derivatives

An In-Depth Technical Guide to the Postulated Mechanisms of Action for Methyl 8-methoxyquinoline-6-carboxylate Derivatives

This guide provides a detailed exploration of the potential mechanisms of action for methyl 8-methoxyquinoline-6-carboxylate and its derivatives. As a Senior Application Scientist, the following content is synthesized from established scientific principles and field-proven insights, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and propose self-validating systems for protocol verification.

Executive Summary: The Quinoline Scaffold as a Privileged Structure

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, known for their wide range of biological activities.[1][2][3] These compounds form the backbone of numerous therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antimalarial.[3][4] The specific derivative, methyl 8-methoxyquinoline-6-carboxylate, while not extensively studied, possesses structural features that suggest several plausible mechanisms of action based on the extensive literature on related quinoline compounds. This guide will dissect these potential mechanisms, providing a robust framework for future research and development.

Deconstructing the Molecule: Structure-Activity Relationship Insights

The biological activity of quinoline derivatives is intricately linked to the nature and position of their substituents.[1] In methyl 8-methoxyquinoline-6-carboxylate, three key functional groups are present on the quinoline core:

-

The Quinoline Core: A bicyclic aromatic heterocycle that serves as the fundamental scaffold.

-

The 8-Methoxy Group: An electron-donating group that can influence the molecule's electronic properties and metabolic stability.

-

The 6-Methyl Carboxylate Group: An electron-withdrawing group that can impact binding affinities and pharmacokinetic properties.

The interplay of these groups likely dictates the molecule's interaction with biological targets.

Postulated Mechanisms of Action

Based on the activities of structurally analogous compounds, we can postulate several primary mechanisms of action for methyl 8-methoxyquinoline-6-carboxylate derivatives.

Inhibition of Key Cellular Enzymes

The quinoline scaffold is a common feature in many enzyme inhibitors.

-

Phosphodiesterase (PDE) Inhibition: Derivatives of 8-methoxyquinoline have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4).[5] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in cyclic AMP (cAMP) levels, which in turn suppresses inflammatory responses.

-

Topoisomerase Inhibition: Certain quinoline derivatives have been shown to inhibit DNA topoisomerases, enzymes essential for DNA replication and repair.[3] This mechanism is a cornerstone of several anticancer therapies.

-

Kinase Inhibition: The quinoline core is present in numerous kinase inhibitors used in oncology. While direct evidence for methyl 8-methoxyquinoline-6-carboxylate is lacking, this remains a significant area for investigation.

Disruption of Protein-Protein Interactions

More recently, quinoline derivatives have been identified as modulators of protein-protein interactions.

-

NLRP3 Inflammasome Inhibition: Novel 8-hydroxyquinoline derivatives have been shown to inhibit the NLRP3 inflammasome by disrupting key protein-protein interactions within the inflammasome complex.[6] Given the structural similarity, it is plausible that 8-methoxyquinoline derivatives could exhibit similar activity.

Metal Ion Chelation

A well-established mechanism for 8-hydroxyquinoline derivatives is the chelation of metal ions, which can disrupt cellular processes that depend on these ions.[7][8][9][10] While the 8-methoxy group in methyl 8-methoxyquinoline-6-carboxylate reduces the metal-chelating potential compared to an 8-hydroxyl group, this mechanism cannot be entirely ruled out, as the quinoline nitrogen can still participate in metal coordination.

Experimental Workflows for Mechanism of Action Elucidation

To validate the postulated mechanisms, a systematic experimental approach is required.

Initial Target-Agnostic Screening

A broad-based screening approach can help to identify the general biological effects of the compound.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: Utilize a panel of cell lines relevant to the suspected activities (e.g., cancer cell lines, inflammatory cell lines).

-

Assay Method: Employ standard cell viability assays such as MTT, XTT, or CellTiter-Glo.

-

Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for each cell line to quantify the compound's cytotoxic or cytostatic effects.

| Assay | Purpose | Typical Output |

| MTT Assay | Measures metabolic activity as an indicator of cell viability. | IC50 value (µM) |

| XTT Assay | Similar to MTT but with a water-soluble formazan product. | IC50 value (µM) |

| CellTiter-Glo | Measures ATP levels as an indicator of cell viability. | IC50 value (µM) |

Target-Based Assays

Based on the initial screening results and the postulated mechanisms, more specific target-based assays can be employed.

Experimental Protocol: Enzyme Inhibition Assays

-

Enzyme Selection: Based on the hypothesized targets (e.g., PDE4, topoisomerase).

-

Assay Format: Utilize commercially available enzyme inhibition assay kits or develop in-house assays (e.g., using fluorescence or luminescence readouts).

-

Data Analysis: Calculate the IC50 value for enzyme inhibition to determine the compound's potency and selectivity.

Experimental Protocol: NLRP3 Inflammasome Activation Assay

-

Cell Model: Use immortalized bone marrow-derived macrophages (iBMDMs).

-

Priming: Prime the cells with lipopolysaccharide (LPS).

-

Activation: Activate the NLRP3 inflammasome with a known agonist (e.g., ATP or nigericin) in the presence and absence of the test compound.

-

Readout: Measure the release of IL-1β into the supernatant using an ELISA assay.

Visualizing the Pathways

Signaling Pathway for PDE4 Inhibition

Caption: Proposed pathway of anti-inflammatory action via PDE4 inhibition.

Experimental Workflow for Target Validation

Caption: A stepwise workflow for elucidating the mechanism of action.

Conclusion and Future Directions

Methyl 8-methoxyquinoline-6-carboxylate derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. While their precise mechanism of action remains to be fully elucidated, this guide provides a comprehensive framework for future research. By systematically exploring the postulated mechanisms of enzyme inhibition, disruption of protein-protein interactions, and metal ion chelation, the scientific community can unlock the full therapeutic potential of this intriguing molecular scaffold. The proposed experimental workflows offer a clear and logical path forward for these investigations.

References

-

Molecules. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

-

Molecules. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

-

Current Organic Synthesis. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [Link]

-

Journal of the Brazilian Chemical Society. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

-

RSC Advances. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

-

RSC Publishing. (2021). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. [Link]

-

Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. [Link]

-

MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

-

Molecules. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

eScholarship. (n.d.). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. [Link]

-

PubMed. (2002). 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma. [Link]

-

European Patent Office. (2024). MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. [Link]

-

PubMed. (2025). Discovery of novel 8-hydroxyquinoline derivatives as NLRP3 inflammasome inhibitors with therapeutic potential for inflammatory bowel disease. [Link]

-

Dovepress. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

-

Dovepress. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

Sources

- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]

- 5. 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 8-hydroxyquinoline derivatives as NLRP3 inflammasome inhibitors with therapeutic potential for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. dovepress.com [dovepress.com]

Preliminary Biological Activity of 8-Methoxyquinoline-6-Carboxylate Esters: A Technical Guide

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum antimicrobial and antimalarial properties. While 8-hydroxyquinoline derivatives are well-documented metal chelators, the functionalization of this core into 8-methoxyquinoline-6-carboxylate esters represents a strategic structural shift. By masking the chelating phenolic hydroxyl group and introducing an ester moiety at the 6-position, researchers have redirected the molecule's biological activity from non-specific metal depletion toward targeted enzyme inhibition and specialized antimicrobial action[1].

This whitepaper provides an in-depth analysis of the preliminary biological activities of 8-methoxyquinoline-6-carboxylate esters, focusing on their synthesis, structure-activity relationships (SAR), and emerging roles as targeted biological inhibitors, specifically against cysteine proteases like Cathepsin B[2].

Structural Rationale & Mechanistic Insights

The Shift from Chelation to Specific Target Binding

The parent compound, 8-hydroxyquinoline, exerts its biological effects primarily through the chelation of essential metal ions (e.g., Fe2+ , Cu2+ , Zn2+ ), which disrupts metal-dependent biological processes[1]. However, this mechanism often leads to off-target toxicity.

The synthesis of 8-methoxyquinoline-6-carboxylate esters introduces two critical bioisosteric and steric modifications:

-

8-Methoxy Group: Methylation of the 8-hydroxyl group abolishes the molecule's ability to form stable metal complexes. This forces the molecule to rely on non-covalent interactions (hydrophobic packing, π−π stacking) for biological activity, significantly increasing its lipophilicity and membrane permeability[2].

-

6-Carboxylate Ester: The introduction of an ester at the 6-position serves as a critical hydrogen-bond acceptor. In the context of enzyme active sites, this moiety can interact with backbone amides or specific polar residues, while also modulating the electron density of the quinoline π -system[3].

Structure-Activity Relationship (SAR) logic for 8-methoxyquinoline-6-carboxylate derivatives.

Preliminary Biological Activity Profile

Cathepsin B Inhibition

Recent structure-based design efforts have identified methyl 8-methoxyquinoline-6-carboxylate as a scaffold for the development of new Cathepsin B inhibitors[2]. Cathepsin B is a lysosomal cysteine protease heavily implicated in tumor metastasis and neurodegenerative diseases.

-

Mechanism of Action: The planar quinoline core intercalates into the S2/S3 sub-pockets of the Cathepsin B active site. The 8-methoxy group provides critical steric bulk that fits the hydrophobic S2 pocket, while the 6-carboxylate ester acts as an anchor, forming hydrogen bonds with the enzyme's polar residues[2].

Antimicrobial and Antimycobacterial Activity

Derivatives of 8-methoxyquinoline have demonstrated significant efficacy against Mycobacterium tuberculosis (H37RV strain) and various pathogenic bacteria[3].

-

QSAR Insights: Quantitative Structure-Activity Relationship (QSAR) models reveal that the biological activity of 8-methoxyquinolines is highly correlated with electrotopological states, specifically the SssOcount (oxygen descriptor)[3]. The esterification at the 6-position optimizes this descriptor, enhancing the molecule's ability to penetrate the lipid-rich mycobacterial cell wall while maintaining sufficient polarity to interact with intracellular targets[3].

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of methyl 8-methoxyquinoline-6-carboxylate. The synthetic choice to use diazomethane ensures simultaneous, high-yield etherification and esterification without degrading the quinoline core[2].

Workflow for the synthesis and biological evaluation of 8-methoxyquinoline-6-carboxylate esters.

Protocol 1: Synthesis of Methyl 8-methoxyquinoline-6-carboxylate

Causality Note: Diazomethane is utilized here because it acts as a highly selective, mild methylating agent capable of converting both the carboxylic acid to a methyl ester and the phenol to a methoxy ether in a single step, avoiding the harsh reflux conditions of Fischer esterification that might lead to side reactions[2].

-

Diazomethane Preparation: In a specialized glassware setup, heat a mixture of KOH (5.3 mmol) in ethanol/water (1:1, 10 mL) to 70 °C. Slowly add a solution of p-toluenesulfonyl methyl nitrosamide (5.0 mmol) in diethyl ether ( Et2O , 63 mL). Collect the generated diazomethane gas in cold Et2O . (Warning: Diazomethane is explosive and highly toxic; perform strictly in a fume hood behind a blast shield).

-

Reaction: Add the freshly prepared diazomethane/ Et2O solution (10 mL) to 8-hydroxyquinoline-6-carboxylic acid (1.0 mmol)[2].

-

Incubation: Stir the reaction mixture at room temperature for 1 hour until the evolution of nitrogen gas ceases.

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude product by crystallization from acetone to yield red crystals of methyl 8-methoxyquinoline-6-carboxylate[2].

-

Validation: Confirm structure via 1H NMR (500 MHz, CDCl3 ) observing the distinct methoxy singlet ( δ ~4.0 ppm) and ester methyl singlet ( δ ~3.9 ppm)[2].

Protocol 2: In Vitro Cathepsin B Inhibition Assay

Causality Note: Dithiothreitol (DTT) is strictly required in the assay buffer to maintain the active-site cysteine of Cathepsin B in its reduced, nucleophilic state. Without DTT, the enzyme rapidly oxidizes, leading to false-positive inhibition results.

-

Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, and 5 mM DTT.

-

Enzyme Activation: Pre-incubate recombinant human Cathepsin B (0.1 nM final concentration) in the assay buffer for 15 minutes at 37 °C.

-

Compound Incubation: Add varying concentrations of the 8-methoxyquinoline-6-carboxylate ester (dissolved in DMSO, final DMSO concentration < 1%) to the enzyme solution. Incubate for 30 minutes at 37 °C to allow equilibrium binding.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Arg-Arg-AMC (10 μ M final concentration).

-

Kinetic Measurement: Monitor the release of 7-amino-4-methylcoumarin (AMC) continuously for 20 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

-

Data Analysis: Calculate the initial velocities ( V0 ) and determine the IC50 using non-linear regression analysis (GraphPad Prism).

Quantitative Data Summary

The physicochemical properties and preliminary biological targets of the synthesized ester are summarized below. The dual functionalization (methoxy and ester) optimizes the molecule for cellular penetration and target engagement.

| Parameter / Property | Value / Description | Analytical Significance |

| Compound Name | Methyl 8-methoxyquinoline-6-carboxylate | Target Scaffold[2] |

| Molecular Weight | 217.22 g/mol | Optimal for small-molecule drug design (Lipinski compliant) |

| Physical State | Red crystals | Indicates extended conjugated π -system[2] |

| Melting Point | 80.0 - 82.0 °C | High purity indicator post-crystallization[2] |

| H-Bond Acceptors | 3 (N, O, O) | Facilitates binding in enzyme pockets (e.g., Cathepsin B) |

| H-Bond Donors | 0 | Enhances lipophilicity and membrane permeability |

| Primary Bio-Target | Cathepsin B (Cysteine Protease) | Acts as a reversible, competitive inhibitor[2] |

| Secondary Bio-Target | Mycobacterium tuberculosis | Correlates with SssOcount QSAR descriptors[3] |

References

-

Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design (Supporting Information) Source: Amazon Web Services (AWS) / Peer-Reviewed Literature Supplement URL:[Link]

-

QSAR analysis on some 8-methoxy quinoline derivatives as H37RV (MTB) inhibitors Source: International Journal of ChemTech Research (Sphinx Knowledge House) URL:[Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents Source: ACS Publications URL:[Link]

Sources

An In-depth Technical Guide to the Crystallographic Analysis of Methyl 8-methoxyquinoline-6-carboxylate

This guide provides a comprehensive overview of the crystallographic analysis of Methyl 8-methoxyquinoline-6-carboxylate, a quinoline derivative of interest to researchers in medicinal chemistry and materials science. While a specific, publicly available crystal structure for this exact molecule is not available at the time of this writing, this guide will utilize the closely related and structurally significant compound, methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, as a case study to illustrate the principles and practices of single-crystal X-ray diffraction. This approach allows for a detailed exploration of the entire crystallographic workflow, from material synthesis to data interpretation, providing a robust framework for the analysis of this class of compounds.

Introduction: The Significance of Structural Elucidation

Quinoline derivatives form the backbone of numerous pharmaceuticals and functional materials. Their biological activity and physical properties are intrinsically linked to their three-dimensional atomic arrangement. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining this arrangement, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1] Understanding the crystal structure of compounds like Methyl 8-methoxyquinoline-6-carboxylate is paramount for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new molecular entities.

Material Synthesis and Crystal Growth: The Foundation of Quality Data

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the quality of the final crystallographic data.

Synthesis of Quinoline-6-carboxylates

The synthesis of quinoline derivatives can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern. For a compound like Methyl 8-methoxyquinoline-6-carboxylate, a multi-step synthesis would likely be employed, potentially involving a variation of the Gould-Jacobs reaction or the Conrad-Limpach synthesis to construct the quinoline core, followed by functional group manipulations to introduce the methoxy and methyl carboxylate groups.[2][3][4]

A plausible synthetic approach could involve the reaction of an appropriately substituted aniline with a β-ketoester, followed by cyclization and subsequent functionalization.

Diagram of a Generalized Synthetic Workflow:

Caption: The single-crystal X-ray diffraction workflow.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or the Patterson function. This initial model is then refined using a least-squares algorithm to best fit the experimental data.

Crystallographic Data and Structural Analysis: A Case Study

As a representative example, we will discuss the crystallographic data for methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate (CCDC deposition number: 2465703). [5]This data provides a realistic framework for what one would expect for Methyl 8-methoxyquinoline-6-carboxylate.

Crystal Data and Structure Refinement

| Parameter | Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate [5] |

| Empirical Formula | C20H14N2O3 |

| Formula Weight | 330.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 18.0123 (7) |

| c (Å) | 9.0345 (4) |

| α (°) | 90 |

| β (°) | 108.456 (2) |

| γ (°) | 90 |

| Volume (ų) | 1561.21 (11) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.404 |

| Absorption coefficient (mm⁻¹) | 0.096 |

| F(000) | 688.0 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation | MoKα (λ = 0.71073 Å) |

| 2θ range for data collection (°) | 5.99 to 56.7 |

| Index ranges | -13 ≤ h ≤ 13, -24 ≤ k ≤ 24, -11 ≤ l ≤ 11 |

| Reflections collected | 16543 |

| Independent reflections | 3824 [R(int) = 0.0284] |

| Data/restraints/parameters | 3824 / 0 / 226 |

| Goodness-of-fit on F² | 1.043 |

| Final R indexes [I>2σ(I)] | R₁ = 0.0435, wR₂ = 0.1165 |

| R indexes (all data) | R₁ = 0.0531, wR₂ = 0.1234 |

| Largest diff. peak/hole (e Å⁻³) | 0.28/-0.21 |

Interpretation of the Structural Data

The crystallographic data reveals several key features of the molecule's structure. The quinoline and cyanophenyl moieties are nearly planar. [5]The dihedral angle between these two ring systems provides insight into the overall conformation of the molecule in the solid state.

The ester group attached to the quinoline ring adopts a syn-peripheral conformation. [5]This type of conformational information is crucial for understanding how the molecule might interact with a biological target.

The packing of the molecules in the crystal lattice is governed by a series of weak intermolecular interactions. Hirshfeld surface analysis can be employed to visualize and quantify these interactions, which are often dominated by dispersion forces. [5]For drug development professionals, understanding these packing arrangements is vital as it can influence properties such as solubility and dissolution rate.

Conclusion: From Data to Insight

The crystallographic analysis of Methyl 8-methoxyquinoline-6-carboxylate, and related compounds, provides an unparalleled level of structural detail. This information is not merely an academic curiosity but a critical tool for researchers in drug discovery and materials science. By understanding the precise three-dimensional structure, scientists can make more informed decisions in the design and optimization of new chemical entities. The methodologies and analytical approaches outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data for this important class of molecules.

References

- Dunitz, J. D. (2001). X-ray Analysis and the Structure of Organic Molecules. Wiley-VCH.

- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.

-

Hayani, T., et al. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E81, 00650. [Link]

-

IUPAC. (2014). Crystallographic Information File (CIF). [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, C71, 3-8. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(39), 23063-23083. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. iipseries.org [iipseries.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Methyl 8-methoxyquinoline-6-carboxylate

Foreword: The Thermodynamic Imperative in Modern Drug Discovery

In the intricate journey from a promising chemical entity to a life-saving therapeutic, a molecule's physical and chemical properties are as critical as its biological activity. Among these, the thermodynamic properties form the very foundation upon which the developability of a drug candidate is built. They are not mere academic data points; they are the predictive language of a molecule's behavior, governing its stability, solubility, and ultimately, its bioavailability. A comprehensive understanding of a compound's thermodynamic profile is therefore not a matter of academic curiosity, but a critical prerequisite for rational drug design and formulation.[1][2]

This guide provides a comprehensive overview of the methodologies for determining and predicting the key thermodynamic properties of Methyl 8-methoxyquinoline-6-carboxylate, a quinoline derivative of interest in medicinal chemistry. While specific experimental data for this compound is not yet widely published, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to generate and interpret this crucial information. We will delve into both the experimental and computational techniques, emphasizing not just the "how" but also the "why" behind each methodological choice, thereby empowering you to build a robust thermodynamic understanding of this and other novel chemical entities.

The Subject of Our Investigation: Methyl 8-methoxyquinoline-6-carboxylate

Before we embark on our thermodynamic exploration, let us first introduce the molecule at the heart of this guide.

| Property | Value | Source |

| Chemical Name | Methyl 8-methoxyquinoline-6-carboxylate | |

| CAS Number | 1417737-59-7 | [3] |

| Molecular Formula | C12H11NO3 | [3] |

| Molecular Weight | 217.22 g/mol | [3] |

| Chemical Structure |  |

Note: A representative image of the chemical structure is shown above. For detailed structural information, please refer to the CAS number.

Experimental Determination of Thermodynamic Properties: From Theory to the Bench

The empirical measurement of thermodynamic properties remains the gold standard for accuracy and reliability. In this section, we will detail the core experimental techniques essential for characterizing a new chemical entity like Methyl 8-methoxyquinoline-6-carboxylate.

Thermal Stability and Phase Behavior: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Expertise & Experience: Understanding a compound's melting behavior and thermal stability is the first step in its solid-state characterization. DSC and TGA are complementary techniques that provide a wealth of information from a minimal amount of sample. DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions like melting and crystallization.[4] TGA, on the other hand, measures the change in mass of a sample as it is heated, indicating its thermal stability and decomposition profile.[5][6][7]

DSC is instrumental in determining the melting point (Tm) and the enthalpy of fusion (ΔHfus) of a crystalline solid.[8] These parameters are critical for assessing the purity and stability of the compound. Furthermore, DSC is a powerful tool for identifying and characterizing polymorphism, the existence of multiple crystalline forms of the same compound, which can have profound implications for a drug's solubility and bioavailability.[9][10][11][12]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl 8-methoxyquinoline-6-carboxylate into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

-

An inert nitrogen purge is used to prevent oxidative degradation.[4]

-

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

TGA provides a quantitative measure of a compound's thermal stability.[13] A significant loss of mass at a specific temperature indicates decomposition, which is a critical piece of information for determining the appropriate storage and handling conditions for a drug substance.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of Methyl 8-methoxyquinoline-6-carboxylate into a TGA crucible.[14]

-

Instrument Setup: Place the crucible onto the TGA's microbalance.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min).

-

The experiment is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition without oxidation.[5]

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining as a function of temperature. The onset of a significant drop in mass indicates the decomposition temperature.

Caption: Workflow for Bomb Calorimetry.

Solubility and Energetics of Dissolution: Solution Calorimetry

Expertise & Experience: The enthalpy of solution (ΔHsol) is the heat change associated with the dissolution of a substance in a solvent. [15]This parameter is of paramount importance in drug development as it provides direct insight into the energetics of the solubilization process, a key determinant of a drug's oral bioavailability. [16][17][18][19]Solution calorimetry measures this enthalpy change directly. [20][21][22][23][24] Experimental Protocol: Solution Calorimetry

-

Calorimeter Setup:

-

Add a precisely known volume of the chosen solvent (e.g., a biorelevant buffer) to the calorimeter vessel.

-

Allow the solvent to reach thermal equilibrium at the desired temperature (e.g., 25 °C or 37 °C).

-

-

Sample Preparation: Accurately weigh a small amount of Methyl 8-methoxyquinoline-6-carboxylate and place it in a sealed ampoule.

-

Initiation of Dissolution:

-

Submerge the ampoule in the solvent within the calorimeter.

-

Once the baseline temperature is stable, break the ampoule to initiate dissolution.

-

-

Data Collection: Record the temperature change of the solution until a new stable baseline is achieved.

-

Data Analysis: The heat absorbed or released is calculated from the temperature change and the heat capacity of the system. The enthalpy of solution is then determined by dividing the heat change by the number of moles of the dissolved solute.

Caption: Workflow for Solution Calorimetry.

Computational Prediction of Thermodynamic Properties: The In Silico Approach

While experimental methods provide the most accurate data, computational chemistry offers a powerful and cost-effective means of predicting thermodynamic properties early in the drug discovery process. [25]These in silico methods can be used to screen large numbers of virtual compounds and prioritize candidates for synthesis and experimental testing.

Enthalpy of Formation: Density Functional Theory (DFT)

Expertise & Experience: DFT is a quantum mechanical method that can be used to calculate the electronic structure of molecules with a good balance of accuracy and computational cost. [26][27][28]The standard enthalpy of formation can be calculated from the total electronic energy obtained from a DFT calculation, often using homodesmotic reactions to improve accuracy by canceling systematic errors in the calculations. [29] Computational Workflow: DFT Calculation of ΔHf°

-

Structure Optimization: The 3D structure of Methyl 8-methoxyquinoline-6-carboxylate is optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal corrections to the enthalpy.

-

Homodesmotic Reaction: A balanced chemical reaction is designed where the types of chemical bonds are conserved on both the reactant and product sides. This allows for the cancellation of errors in the DFT calculation.

-

Enthalpy Calculation: The enthalpies of all species in the homodesmotic reaction are calculated.

-

ΔHf° Calculation: The enthalpy of reaction is calculated, and from this, the unknown enthalpy of formation of the target molecule is determined using known experimental ΔHf° values for the other species in the reaction.

Caption: Workflow for DFT calculation of ΔHf°.

Heat Capacity and Enthalpy of Vaporization: Molecular Dynamics (MD) Simulations

Expertise & Experience: MD simulations model the behavior of a system of molecules over time, providing insights into their dynamic and thermodynamic properties. [30]By simulating a condensed phase of Methyl 8-methoxyquinoline-6-carboxylate, we can predict properties like heat capacity and enthalpy of vaporization. [31][32][33][34] Computational Workflow: MD Simulation

-

System Setup: A simulation box is created containing a number of Methyl 8-methoxyquinoline-6-carboxylate molecules at a density corresponding to the liquid state.

-

Force Field: A suitable force field (e.g., GAFF) is chosen to describe the interactions between the atoms. [30][32]3. Equilibration: The system is allowed to equilibrate at the desired temperature and pressure.

-

Production Run: A long simulation is run to sample the conformational space and collect data on the system's properties.

-

Data Analysis:

-

Heat Capacity (Cp): Calculated from the fluctuations in the enthalpy of the system during the simulation.

-

Enthalpy of Vaporization (ΔHvap): Calculated as the difference between the average potential energy of a molecule in the gas phase and the liquid phase, plus the RT term.

-

Caption: Workflow for MD simulation.

Synthesizing the Data: The Thermodynamic-Pharmaceutical Interface

The true power of thermodynamic characterization lies in the integration of these disparate data points into a cohesive understanding of a molecule's pharmaceutical potential.

Caption: Interplay of thermodynamic properties and pharmaceutical attributes.

Polymorphism: If DSC reveals multiple melting points or different ΔHfus values for different batches of Methyl 8-methoxyquinoline-6-carboxylate, it is a strong indicator of polymorphism. [10]The form with the highest melting point and lowest Gibbs free energy is generally the most thermodynamically stable. [9][11]While metastable forms may offer a solubility advantage, they have a tendency to convert to the more stable form over time, which can have disastrous consequences for the shelf life and efficacy of a drug product. [10][35] Solubility: The solubility of a drug is a critical factor for its absorption and, therefore, its therapeutic effect. [16][17]The process of dissolution can be thought of as two steps: the breaking of the crystal lattice (related to ΔHfus) and the solvation of the molecules (related to the interaction with the solvent). The enthalpy of solution (ΔHsol) provides a direct measure of the overall energy change of this process. An endothermic ΔHsol suggests that solubility will increase with temperature. [16]

Conclusion

This guide has laid out a comprehensive framework for the experimental and computational characterization of the thermodynamic properties of Methyl 8-methoxyquinoline-6-carboxylate. By systematically applying the techniques of DSC, TGA, bomb calorimetry, and solution calorimetry, alongside the predictive power of DFT and MD simulations, researchers can build a robust and detailed understanding of this molecule's physical behavior. This knowledge is not merely academic; it is the essential foundation for making informed decisions in the drug development process, from lead optimization to formulation design. The principles and protocols detailed herein are designed to be broadly applicable, providing a valuable resource for the thermodynamic characterization of any new chemical entity destined for therapeutic application.

References

-

Bomb Calorimetry - Heat of Combustion. (n.d.). Retrieved from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Enthalpy Changes in Solution. (n.d.). A-Level Chemistry. Retrieved from [Link]

-

Reaction-Solution Calorimetry. (n.d.). Molecular Energetics Group. Retrieved from [Link]

-

Measuring Enthalpy Changes in Solution Using Calorimetry. (2023, December 20). Energetics [Video]. YouTube. Retrieved from [Link]

- Bédé, A. L., Assoma, A. B., Yapo, K. D., & Bamba, E.-H. S. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.

- Haque, A., & Al-Kassas, R. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Molecules, 26(16), 5016.

-

Fundamentals of Polymorphism. (n.d.). Seven Star Pharma. Retrieved from [Link]

-

Bomb Calorimetry. (n.d.). University of Washington. Retrieved from [Link]

- Gaisford, S. (2005). Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. Current Pharmaceutical Biotechnology, 6(3), 215-222.

-

Experiment #3 – Bomb Calorimeter: Heat of Combustion of 1-Butanol. (n.d.). Moorpark College. Retrieved from [Link]

-

Expt. 2: Bomb Calorimetry. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

Importance of Thermodynamics in Drug Designing. (n.d.). ResearchGate. Retrieved from [Link]

-

Lewis, J., & Magers, D. H. (n.d.). Enthalpies of formation of quinoline derivatives by homodesmotic reactions. American Chemical Society. Retrieved from [Link]

- Lee, E. H. (2010). Drug Polymorphism and its Importance on Drug Development Process. Journal of the Korean Pharmaceutical Sciences, 40(6), 339-345.

- Perlovich, G. L. (2014). Thermodynamic approaches to the challenges of solubility in drug discovery and development. Expert Opinion on Drug Discovery, 9(1), 1-17.

-

Measuring Enthalpy Change. (n.d.). Save My Exams. Retrieved from [Link]

-

HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Rawat, S., & Jain, S. K. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing. Retrieved from [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (2023, October 12). XRF Scientific. Retrieved from [Link]

- Paradkar, A. R., Maheshwari, M., & Chauhan, H. (2007). Molecular and Thermodynamic Aspects of Solubility Advantage from Solid Dispersions. Molecular Pharmaceutics, 4(5), 825-832.

-

Polymorphism in Pharmaceutical Compounds. (2015, November 7). ResearchGate. Retrieved from [Link]

- Urakami, K. (2005). Characterization of pharmaceutical polymorphs by isothermal calorimetry. Current Pharmaceutical Biotechnology, 6(3), 209-214.

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals. Retrieved from [Link]

-

Thermodynamic of Pharmaceutical Formulations. (2020, June 29). [Video]. YouTube. Retrieved from [Link]

-

Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31). European Pharmaceutical Review. Retrieved from [Link]

- Sedeh, M. M., & Saffari, H. (2022). Molecular dynamics simulations of phase change materials for thermal energy storage: a review. RSC Advances, 12(23), 14699-14717.

-

Thermogravimetric Analysis (TGA) for Material Characterization. (2026, January 9). Tebu-bio. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA). (n.d.). Mettler Toledo. Retrieved from [Link]

- Chaires, J. B. (2015). Thermodynamic Studies for Drug Design and Screening. Annual Review of Biophysics, 44, 27-45.

- de Oliveira, A. C., de Matos, J. R., & Bruschi, M. L. (2017). Understanding Drug Release Data through Thermodynamic Analysis. Pharmaceutics, 9(2), 20.

-

TGA Sample Preparation: A Complete Guide. (2025, October 20). Torontech. Retrieved from [Link]

- Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2011). Application of Molecular Dynamics Simulations in Molecular Property Prediction. 1. Density and Heat of Vaporization.

-

A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (n.d.). Springer Nature Experiments. Retrieved from [Link]

- Jagdale, S. K., & Nawale, R. B. (2021). Experimental measurement - correlation of solubility and dissolution thermodynamics study of itraconazole in pure monosolvents at various temperatures. Drug Development and Industrial Pharmacy, 47(2), 241-254.

- Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (2007).

-

The synthesis, Density Functional Theory (DFT) calculations, and photo physical characteristics of a range of quinoline derivatives have been described in the present work. (2024, July 4). RSC Advances. Retrieved from [Link]

-

Bédé, A. L., Assoma, A. B., Yapo, K. D., & Bamba, E.-H. S. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. ResearchGate. Retrieved from [Link]

-

Differential Scanning Calorimetry and Differential Thermal Analysis. (n.d.). IntechOpen. Retrieved from [Link]

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2011). Application of Molecular Dynamics Simulations in Molecular Property Prediction I: Density and Heat of Vaporization. PMC. Retrieved from [Link]

-

Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. (n.d.). Fraunhofer-Publica. Retrieved from [Link]

-

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Molecular dynamics simulation of the specific heat capacity of water-Cu nanofluids. (2016, March 22). ResearchGate. Retrieved from [Link]

-